molecular formula C20H40N6O8S B1672425 Guanadrel (Sulfate) CAS No. 22195-34-2

Guanadrel (Sulfate)

Cat. No.: B1672425
CAS No.: 22195-34-2
M. Wt: 524.6 g/mol
InChI Key: RTEVGQJRTFFMLL-UHFFFAOYSA-N
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Description

Guanadrel sulfate is an antihypertensive agent primarily used to manage high blood pressure. It functions as a postganglionic adrenergic blocking agent, which means it inhibits the release of norepinephrine from nerve endings, leading to reduced arteriolar vasoconstriction . This compound is known for its efficacy in controlling hypertension and has been a valuable addition to the pharmacological arsenal against cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanadrel sulfate involves the reaction of (1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine with sulfuric acid. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of guanadrel sulfate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Guanadrel sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

Scientific Research Applications

Guanadrel sulfate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of adrenergic blocking agents and their mechanisms of action.

    Biology: It is used to study the effects of adrenergic blockade on various physiological processes, including blood pressure regulation and neurotransmitter release.

    Medicine: It is used in clinical research to evaluate its efficacy and safety in treating hypertension and other cardiovascular conditions.

    Industry: It is used in the development of new antihypertensive drugs and formulations

Mechanism of Action

Guanadrel sulfate exerts its effects by inhibiting the release of norepinephrine from sympathetic nerve endings. This inhibition occurs through the following steps:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19N3O2.H2O4S/c2*11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h2*8H,1-7H2,(H4,11,12,13);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEVGQJRTFFMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN=C(N)N.C1CCC2(CC1)OCC(O2)CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40580-59-4 (Parent)
Record name Guanadrel sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045432
Record name Guanadrel sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 76 mg/ml @ 25 °C
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 1055
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Guanadrel is targeted uniquely to the peripheral adrenergic neuron, where it inhibits sympathetic function. The drug reaches its site of action by active transport into the neuron by the same transporter that is responsible for the reuptake of norephinephrine. In the neuron, guanadrel is concentrated within the neurosecretory vesicles, where it replaces norepinephrine. During chronic administration, guanadrel acts as a "substitute neurotransmitter," in that it is present in storage vesicles, it depletes the normal transmitter, and it can be released by stimuli that normally release norepinephrine. This replacement of norephinephrine with an inactive transmitter is probably the principal mechanism of its neuron-blocking action., Guanadrel sulfate, like guanethidine, produces a selective block of efferent, peripheral sympathetic pathways. The drug depletes norepinephrine stores from adrenergic nerve endings and, unlike guanethidine, from the adrenal medulla; guanadrel also prevents the release of norepinephrine from adrenergic nerve endings in response to sympathetic nerve stimulation. Guanadrel reportedly depletes norepinephrine stores in the GI tract to a lesser extent than does guanethidine. Chronic administration of guanadrel results in an increased sensitivity of effector cells to catecholamines. Following oral administration of guanadrel, depletion of catecholamine stores produces a fall in blood pressure which usually, but not always, is accompanied by a 5 to 10 beat/min reduction in heart rate. Venous dilation and peripheral pooling of blood may cause a slight decrease or no change in cardiac output. Total peripheral resistance usually is decreased slightly.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service- Drug Information 2002. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2002 (Plus Supplements)., p. 1830
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline powder, Crystals from methanol/ethanol

CAS No.

22195-34-2
Record name Guanadrel sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanadrel sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANADREL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT147RMO91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

213.5-215 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 718
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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